2,3-Dibromo-7-nitro-9h-fluoren-9-one chemical properties
2,3-Dibromo-7-nitro-9h-fluoren-9-one chemical properties
Topic: 2,3-Dibromo-7-nitro-9H-fluoren-9-one Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Advanced Intermediate for Optoelectronics and Bioactive Scaffolds
Executive Summary
2,3-Dibromo-7-nitro-9H-fluoren-9-one (CAS: 21878-87-5) is a highly functionalized fluorenone derivative characterized by an asymmetric substitution pattern. Unlike the commoditized 2,7-isomers used extensively in polymer chemistry, the 2,3,7-substitution motif offers unique steric and electronic properties. The 2,3-dibromo positions provide a handle for ortho-fused ring extension or sterically crowded cross-couplings, while the 7-nitro group serves as a strong electron-withdrawing anchor that can be differentiated chemically from the halide sites. This guide details the physicochemical properties, rational synthesis, and divergent reactivity of this critical intermediate.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The molecule features a planar fluorenone core distorted slightly by the steric bulk of adjacent bromine atoms. Its electronic character is defined by the "push-pull" potential: the electron-deficient fluorenone core is further deactivated by the nitro group, making the system a strong electron acceptor.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| CAS Number | 21878-87-5 | |
| Molecular Formula | C₁₃H₅Br₂NO₃ | |
| Molecular Weight | 382.99 g/mol | |
| Appearance | Yellow to orange crystalline solid | Characteristic of nitrofluorenones |
| Melting Point | 215–220 °C (Predicted) | High crystallinity due to π-stacking |
| Solubility | Soluble: CHCl₃, Toluene, THFInsoluble: Water, Hexane | Requires polar aprotic solvents for reactions |
| Electronic Character | Strong Electron Acceptor (n-type) | Due to NO₂ and C=O groups |
| Dipole Moment | High (> 5 D) | Directed along the C2-C7 axis |
Rational Synthesis & Mechanistic Logic
The synthesis of 2,3-dibromo-7-nitro-9H-fluoren-9-one is not a trivial single-step process.[1] It requires a sequence designed to navigate the directing effects of the fluorene core.
Retrosynthetic Analysis
Direct nitration of 2,3-dibromofluorenone is the most efficient pathway.
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Starting Material: 2,3-Dibromo-9H-fluoren-9-one.
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Regioselectivity Logic: The carbonyl group at C9 deactivates the ring. However, the electrophilic aromatic substitution (EAS) is directed to the positions para to the biphenyl linkage (positions 2 and 7).
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Ring A (Positions 1, 2, 3, 4): Deactivated by two bromine atoms at C2 and C3.
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Ring B (Positions 5, 6, 7, 8): Unsubstituted. Position 7 is the most activated site (para to the biphenyl bond) and least sterically hindered relative to the carbonyl.
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Experimental Protocol: Nitration of 2,3-Dibromofluorenone
Note: This protocol assumes standard laboratory safety for handling fuming acids.
Reagents:
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2,3-Dibromo-9H-fluoren-9-one (1.0 eq)
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Nitric Acid (HNO₃, fuming >90%, 5.0 eq)
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Sulfuric Acid (H₂SO₄, conc., solvent)
Step-by-Step Methodology:
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve 2,3-dibromofluorenone in concentrated H₂SO₄ (10 mL per gram of substrate). Cool the solution to 0–5 °C in an ice bath.
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Addition: Add fuming HNO₃ dropwise over 30 minutes. Maintain internal temperature below 10 °C to prevent over-nitration (polynitration).
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Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor via TLC (eluent: 20% EtOAc/Hexane). The product will appear as a distinct yellow spot with a lower R_f than the starting material.
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Quenching: Pour the reaction mixture slowly onto crushed ice (10x volume) with vigorous stirring. The product will precipitate as a yellow solid.[2]
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Purification: Filter the precipitate, wash copiously with water (until neutral pH), and recrystallize from glacial acetic acid or an ethanol/toluene mixture to yield bright yellow needles.
Synthesis Pathway Diagram
Figure 1: Step-wise synthesis pathway leveraging regioselective directing effects.
Reactivity Profile & Divergent Synthesis
This molecule is a "trifunctional" scaffold, offering three distinct chemical handles that can be manipulated independently. This orthogonality is crucial for drug discovery and materials science.
Functional Handle Analysis
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C2 & C3 Bromides (Aryl Halides):
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Reactivity: Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
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Specificity: The C3 bromine is sterically flanked by the C2 bromine and C4 proton, while C2 is slightly more accessible. However, oxidative addition often occurs at both sites, allowing for the formation of fused ring systems (e.g., triphenylenes or fluoranthenes) via double coupling.
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C7 Nitro Group (Electrophile/Precursor):
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Reactivity: Reduction to amine (-NH₂).
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Application: The resulting amine can be converted to a diazonium salt for Sandmeyer reactions (introducing -CN, -OH, -I) or used as a nucleophile in amide coupling.
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C9 Carbonyl (Ketone):
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Reactivity: Condensation reactions.
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Application: Reaction with malononitrile yields dicyanovinyl derivatives (strong acceptors for OPVs). Reaction with hydrazine yields hydrazones for biological assays.
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Divergent Reactivity Diagram
Figure 2: Orthogonal reactivity map demonstrating the modular utility of the scaffold.
Applications in Research
Organic Electronics (OLEDs & OPVs)
The 7-nitro-fluorenone core acts as a potent electron-accepting unit. When coupled with electron-rich thiophenes or carbazoles at the 2,3-positions, the resulting "Donor-Acceptor" polymers exhibit:
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Low Bandgap: Facilitating light absorption in the visible spectrum.
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Deep LUMO Levels: Improving electron stability and transport.
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Thermal Stability: The rigid fluorenone backbone prevents conformational disorder.
Pharmaceutical Development
Substituted fluorenones are privileged structures in medicinal chemistry.
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Antimicrobial Agents: The nitro group is often essential for disrupting bacterial redox systems.
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Intercalating Agents: The planar tricyclic core can intercalate into DNA; the 2,3-dibromo substituents can be modified to cationic chains (e.g., polyamines) to enhance binding affinity.
Safety & Handling Protocols
Hazard Identification:
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GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.[3]
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Specific Risk: Nitroaromatics can be explosive if dry and subjected to shock or high heat. Halogenated aromatics are potential liver toxins.
Handling Procedures:
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PPE: Butyl rubber gloves (nitrile may be permeable to nitro-aromatics over time), safety goggles, and lab coat.
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Ventilation: All operations, especially heating and purification, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
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Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers or reducing agents in the waste stream.
References
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Synthesis of Fluorenone Derivatives: Albrecht, M., et al. "Regioselective nitration of fluorenones." Journal of Organic Chemistry, 2008. (Generalized protocol adaptation).
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Directing Effects in Fluorenone: Gorelik, M. V., et al. "Competition of Aromatic Bromination and Nitration." Open Journal of Synthesis Theory and Applications, 2013.[4]
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Applications in OLEDs: Wu, F-I., et al. "Efficient White-Electrophosphorescent Devices Based on a Single Polyfluorene Copolymer."[3] Advanced Functional Materials, 2007.[3]
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Chemical Identity Data: PubChem Compound Summary for 2,7-Dibromofluorenone (Analogous Core). National Center for Biotechnology Information.
